molecular formula C6H5ClFNO3S B13357791 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Cat. No.: B13357791
M. Wt: 225.63 g/mol
InChI Key: RTTHMSBDLYBHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, methoxy, and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated pyridine derivative. One common method is the reaction of 4-fluoro-2-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Agrochemicals: In the development of herbicides, fungicides, and insecticides.

    Material science: In the synthesis of functional materials with specific properties, such as polymers and coatings.

    Biological research: As a tool for studying enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by covalently modifying the active site of the enzyme. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine, cysteine, or lysine .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxypyridine-4-sulfonyl chloride: Similar structure but different position of the sulfonyl chloride group.

    4-Chloro-2-methoxypyridine-5-sulfonyl chloride: Chlorine instead of fluorine.

    4-Fluoro-2-methylpyridine-5-sulfonyl chloride: Methyl instead of methoxy.

Uniqueness

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is unique due to the combination of fluorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-2-4(8)5(3-9-6)13(7,10)11/h2-3H,1H3

InChI Key

RTTHMSBDLYBHLP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.